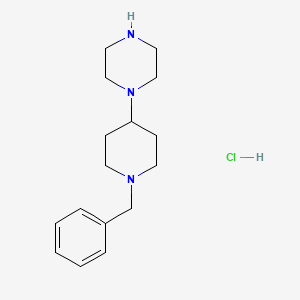

1-(1-Benzylpiperidin-4-yl)piperazine hydrochloride

Beschreibung

1-(1-Benzylpiperidin-4-yl)piperazine hydrochloride (CAS: Refer to PubChem for specific identifiers ) is a piperazine derivative featuring a benzyl-substituted piperidine ring linked to a piperazine moiety.

Eigenschaften

IUPAC Name |

1-(1-benzylpiperidin-4-yl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3.ClH/c1-2-4-15(5-3-1)14-18-10-6-16(7-11-18)19-12-8-17-9-13-19;/h1-5,16-17H,6-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDANZZRTHCQNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCNCC2)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(1-Benzylpiperidin-4-yl)piperazine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of pyridine derivatives or by cyclization of appropriate precursors.

Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Formation of Piperazine Moiety: The benzylated piperidine is reacted with piperazine in the presence of a suitable solvent like ethanol or methanol.

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

1-(1-Benzylpiperidin-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Chemical Formula : C_{16}H_{22}N_2·HCl

Molecular Weight : 282.82 g/mol

CAS Number : 1185003-26-2

The compound features a piperazine ring, which is a common scaffold in many pharmaceuticals. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Chemistry

In the field of synthetic organic chemistry, 1-(1-Benzylpiperidin-4-yl)piperazine hydrochloride serves as a versatile building block. It can be utilized in:

- Synthesis of Complex Molecules : The compound can participate in various reactions such as alkylation and acylation, leading to the formation of more complex structures.

- Development of New Synthetic Methods : Researchers explore new methodologies for synthesizing derivatives of BZP, enhancing its utility in organic synthesis.

Biology

The biological applications of BZP are primarily focused on its pharmacological properties:

- Neuropharmacology : BZP has been studied for its effects on neurotransmitter systems, particularly its interaction with dopamine receptors. This makes it relevant in research related to mood disorders and addiction.

- Potential Antidepressant Activity : Preliminary studies suggest that BZP may exhibit antidepressant-like effects in animal models, warranting further investigation into its mechanisms of action.

Medicine

The medicinal applications of 1-(1-Benzylpiperidin-4-yl)piperazine hydrochloride include:

- Pharmaceutical Development : BZP is being explored as a potential lead compound for the development of new therapeutic agents targeting central nervous system disorders.

- Investigational New Drug Applications : Ongoing clinical trials are assessing the safety and efficacy of BZP derivatives in treating conditions such as anxiety and depression.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry investigated the effects of BZP on dopamine receptor activity. Researchers found that BZP selectively binds to D2 receptors, suggesting a potential role in modulating dopaminergic signaling pathways. This finding supports further exploration into its use as an antidepressant or anxiolytic agent.

Case Study 2: Synthesis and Derivatives

Another research article focused on the synthesis of novel derivatives of BZP. The study highlighted the successful modification of the piperazine ring to enhance binding affinity to serotonin receptors. These modifications resulted in compounds with increased potency and selectivity, paving the way for new drug candidates.

Comparative Analysis Table

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Building Block | Facilitates synthesis of complex organic molecules |

| Biology | Neuropharmacology | Modulates dopamine receptor activity |

| Medicine | Antidepressant Development | Potential efficacy in treating mood disorders |

Wirkmechanismus

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)piperazine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Key Observations:

- Synthetic Complexity : Bulkier substituents (e.g., benzhydryl) require prolonged reflux (280 hours in acetonitrile for Cyclizine) , whereas chlorophenyl derivatives are synthesized efficiently via condensation .

Antimicrobial Activity

- 1-(4-Chlorophenyl)-1-propylpiperazine: Exhibited "excellent" activity against S. aureus (Gram+ve) and P. aeruginosa (Gram-ve), with inhibition zones exceeding 20 mm .

- 1-(4-Methylphenyl)-1-propylpiperazine: Showed superior efficacy against P. aeruginosa but moderate activity elsewhere .

- Benzylpiperazine Analogues : While direct data are lacking, chlorophenyl derivatives highlight the importance of halogen substituents in enhancing antimicrobial potency .

Neurological Activity

- 1-(m-Trifluoromethylphenyl)piperazine : Selective 5-HT1B receptor ligand (65-fold selectivity) .

- 1-(3-Chlorophenyl)piperazine : Mixed effects on sympathetic nerve discharge (SND), suggesting 5-HT1B receptor modulation .

- HBK Series: Phenoxyalkyl derivatives (e.g., HBK14) demonstrated affinity for serotonin and dopamine receptors, with methoxy groups enhancing selectivity .

Key Observations:

- Receptor Selectivity : Substituted phenyl groups (e.g., trifluoromethyl, chloro) improve subtype specificity (e.g., 5-HT1B), whereas benzylpiperidinyl derivatives may target sigma or dopaminergic receptors .

- Bulk vs. Activity: Benzhydryl and phenoxyalkyl groups (e.g., HBK14) show steric hindrance may reduce solubility but improve receptor binding kinetics .

Physicochemical Properties

| Property | 1-(1-Benzylpiperidin-4-yl)piperazine HCl | 1-(3-Chlorophenyl)piperazine HCl | 1-Benzyhydrylpiperazine |

|---|---|---|---|

| Solubility | Moderate (hydrochloride salt) | High (polar chlorophenyl) | Low (bulky benzhydryl) |

| Molecular Weight | ~340 | 237.11 | 266.38 |

| Stability | Stable under anhydrous conditions | Hygroscopic | Sensitive to hydrolysis |

Key Observations:

Biologische Aktivität

1-(1-Benzylpiperidin-4-yl)piperazine hydrochloride (commonly referred to as BPPH) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of BPPH, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

BPPH is characterized by a piperazine core substituted with a benzylpiperidine moiety. Its chemical formula is CHClN, and it possesses a molecular weight of approximately 303.84 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for multiple therapeutic applications.

BPPH exhibits its biological effects primarily through interactions with neurotransmitter systems and other molecular targets:

- Dopaminergic Activity : BPPH has been shown to act on dopamine receptors, which may contribute to its potential use in treating neurological disorders.

- Anticholinergic Effects : The compound also interacts with muscarinic receptors, which are implicated in cognitive functions and memory processes.

- Inhibition of Enzymatic Activity : BPPH has demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain.

1. Neuroprotective Effects

BPPH has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. Studies indicate that BPPH can inhibit AChE and reduce β-amyloid aggregation, thereby protecting neuronal cells from toxicity associated with these pathological features .

2. Antimicrobial Properties

Research has highlighted the antimicrobial activity of BPPH against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic pathways .

3. Anticancer Potential

BPPH has shown promise in cancer research, particularly against breast and ovarian cancer cell lines. In vitro studies report that BPPH induces apoptosis in cancer cells, leading to decreased cell viability. The compound's IC values range from 19.9 to 75.3 µM, indicating significant antiproliferative activity compared to non-cancerous cells .

Case Study 1: Alzheimer's Disease Model

In a study examining the effects of BPPH on SH-SY5Y neuronal cells exposed to β-amyloid peptides, researchers found that treatment with BPPH significantly improved cell viability and reduced neurotoxicity. This suggests that BPPH may serve as a potential therapeutic agent for Alzheimer's disease by mitigating the harmful effects of amyloid plaques .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of BPPH against Staphylococcus aureus and Escherichia coli. Results indicated that BPPH exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) demonstrating effectiveness at low concentrations, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC (µM) | Main Activity |

|---|---|---|---|

| BPPH | BPPH | 19.9 - 75.3 | Anticancer |

| Compound A | Compound A | 11.7 | MAGL Inhibitor |

| Compound B | Compound B | 0.84 | AChE Inhibitor |

Q & A

Q. Resolution Strategy :

Replicate conflicting studies under strictly controlled conditions.

Use spectroscopic techniques (NMR, HRMS) to characterize intermediates and products.

Perform computational modeling (e.g., DFT) to predict reactive sites under varying conditions .

Advanced: What analytical techniques are optimal for characterizing degradation products of this compound?

Answer:

Recommended Workflow :

Separation : Reversed-phase liquid chromatography (RP-LC) with micellar (e.g., SDS) or microemulsion mobile phases resolves polar degradation products .

Detection : UV-Vis at λmax ~240–290 nm for piperazine derivatives.

Structural Elucidation : LC-MS/MS with electrospray ionization (ESI) for molecular weight and fragmentation patterns.

Data Interpretation : Compare retention times and spectral data with synthetic standards of known degradation products (e.g., N-oxide or hydrolyzed derivatives) .

Basic: What are the common pharmacological targets for piperazine derivatives like this compound?

Answer:

Piperazine derivatives often interact with:

- CNS receptors : Serotonin (5-HT) and dopamine receptors, implicated in neuropsychiatric disorders.

- Enzymes : Monoamine oxidases (MAOs) or phosphodiesterases (PDEs).

- Ion channels : Modulation of calcium or potassium channels in cardiovascular research.

Experimental Validation : Use radioligand binding assays or patch-clamp electrophysiology to assess target engagement .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Answer:

SAR Strategy :

Structural Modifications :

- Vary substituents on the benzyl group (e.g., electron-withdrawing groups like -F or -Cl).

- Replace piperidine with morpholine or thiomorpholine to alter lipophilicity.

In Vitro Assays :

- Measure binding affinity (IC₅₀) using receptor-specific assays.

- Assess functional activity (e.g., cAMP accumulation for GPCR targets).

Data Analysis :

- Apply QSAR models to correlate structural features with activity.

Case Study : In hypotensive agents, introducing sulfonyl or trifluoromethyl groups enhanced selectivity for adrenergic receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.